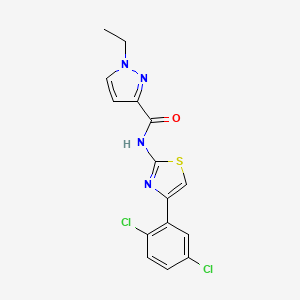
6-Bromonaphthalene-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromonaphthalene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . It is a derivative of naphthalene, characterized by the presence of bromine and diamine groups on the naphthalene ring. This compound is typically found in a powdered form and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalene-1,2-diamine hydrochloride involves multiple steps. One common method includes the reaction of a naphthalene derivative with bromine to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves the use of acetic anhydride and nitric acid as reagents, with acetic acid serving as the reaction solvent. The process includes purification steps to ensure the desired purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromonaphthalene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
6-Bromonaphthalene-1,2-diamine hydrochloride is utilized in a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromonaphthalene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and diamine groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
6-Bromonaphthalene-1,2-diamine: Similar structure but without the hydrochloride group.
1,2-Naphthalenediamine: Lacks the bromine atom, leading to different reactivity and applications.
6-Bromo-1,2-naphthalenediamine: Another closely related compound with slight structural variations.
Uniqueness: 6-Bromonaphthalene-1,2-diamine hydrochloride is unique due to the presence of both bromine and diamine groups, which confer specific chemical properties and reactivity. The hydrochloride group enhances its solubility and stability, making it suitable for various research and industrial applications .
Propiedades
IUPAC Name |
6-bromonaphthalene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;/h1-5H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSVBTMVUYTVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940539.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)

![1-benzyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2940545.png)


![4-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2940550.png)
![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2940552.png)
![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2940560.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2940561.png)
